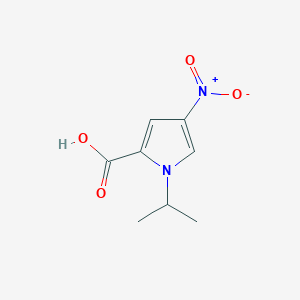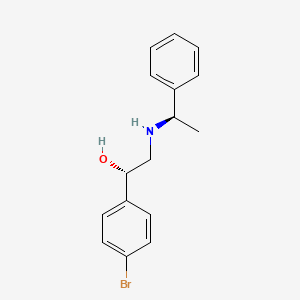
Palmitamide methyl MEA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitamide methyl MEA: is a chemical compound known for its unique properties and applications in various fields. It is a derivative of palmitamide, where the hydrogen atom of the amide group is replaced by a hydroxyethyl group and a methyl group. This compound is often used in scientific research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Palmitamide methyl MEA typically involves the reaction of palmitic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: Palmitic acid is first esterified with ethanol to form ethyl palmitate.
Amidation: Ethyl palmitate is then reacted with N-methyl ethanolamine in the presence of a catalyst to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Palmitamide methyl MEA undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of N-methyl palmitamide with a carbonyl group.
Reduction: Formation of N-methyl palmitamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Palmitamide methyl MEA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of skin conditions and as a drug delivery agent.
Industry: Used in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of Palmitamide methyl MEA involves its interaction with cellular membranes and proteins. The hydroxyethyl group allows the compound to form hydrogen bonds with biological molecules, while the long palmitic acid chain provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence signal transduction pathways and cellular metabolism.
Comparación Con Compuestos Similares
Palmitamide methyl MEA can be compared with other similar compounds, such as:
N-Hydroxyethylpalmitamide: Lacks the methyl group, which can influence its reactivity and biological activity.
N-Methylpalmitamide: Lacks the hydroxyethyl group, affecting its solubility and interaction with biological molecules.
Palmitamide: The parent compound, which lacks both the hydroxyethyl and methyl groups, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propiedades
Número CAS |
7438-10-0 |
|---|---|
Fórmula molecular |
C19H39NO2 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N-methylhexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20(2)17-18-21/h21H,3-18H2,1-2H3 |
Clave InChI |
OZDCJJRKVZNYBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)N(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-3-(2-thienyl)-,ethyl ester](/img/structure/B8540415.png)




![5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8540450.png)


![(4S)-4-{[(4-Methoxyphenyl)methyl]sulfanyl}-L-proline](/img/structure/B8540482.png)



![(4R)-4-methyl-4-[2-(1-methylpyrrol-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B8540502.png)
